molecular formula C15H10BrF3N4 B14267764 1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)- CAS No. 141025-04-9

1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-

Cat. No.: B14267764
CAS No.: 141025-04-9
M. Wt: 383.17 g/mol
InChI Key: LDZTWERAOCNHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a bromomethyl group attached to a biphenyl structure, along with a trifluoromethyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- typically involves the following steps:

    Formation of the Biphenyl Structure: The biphenyl structure is synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Tetrazole Ring Formation: The tetrazole ring is formed by reacting the bromomethyl biphenyl derivative with sodium azide (NaN3) under acidic conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amines or hydrazines.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products

    Substitution: Formation of substituted biphenyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or hydrazines.

Scientific Research Applications

1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trityl)-
  • 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trimethylsilyl)-

Uniqueness

1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

CAS No.

141025-04-9

Molecular Formula

C15H10BrF3N4

Molecular Weight

383.17 g/mol

IUPAC Name

5-[2-[4-(bromomethyl)phenyl]phenyl]-1-(trifluoromethyl)tetrazole

InChI

InChI=1S/C15H10BrF3N4/c16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-20-21-22-23(14)15(17,18)19/h1-8H,9H2

InChI Key

LDZTWERAOCNHSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=NN=NN3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.